5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid
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Overview
Description
5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid is a compound with the molecular formula C15H15NO3S and a molecular weight of 289.35 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis .
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives . This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid, with the chemical formula C15H15NO3S and CAS number 380645-32-9, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound belongs to the thiophene family, known for their aromatic properties and diverse biological activities. Its structure includes a thiophene ring substituted with an ethyl group and a 2-methylbenzamido moiety, which contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in critical cellular pathways.
Potential Targets:
- Enzymatic Inhibition : The compound may act as an inhibitor of enzymes related to cancer cell proliferation.
- Receptor Interaction : It could interact with receptors that modulate inflammatory responses.
Biological Activity
Research indicates that this compound exhibits anticancer and antimicrobial properties. Below are summarized findings from various studies:
Activity | Study Findings |
---|---|
Anticancer | Exhibits cytotoxic effects on cancer cell lines, inhibiting cell growth at micromolar concentrations. |
Antimicrobial | Demonstrated activity against various bacterial strains, indicating potential as an antibiotic agent. |
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in cancer cells, leading to a significant decrease in cell viability (IC50 values in the low micromolar range) .
- Antimicrobial Effects : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed notable inhibition zones in disc diffusion assays, supporting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the substituents on the thiophene ring and the amide group can significantly influence its potency and selectivity.
Modification | Effect on Activity |
---|---|
Methyl substitution | Increased potency against cancer cell lines |
Ethyl group presence | Enhanced solubility and bioavailability |
Properties
IUPAC Name |
5-ethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-3-10-8-12(15(18)19)14(20-10)16-13(17)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQDCEOFECGROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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